molecular formula C9H14N2 B7825608 1,2-Ethanediamine, N-(4-methylphenyl)- CAS No. 50622-50-9

1,2-Ethanediamine, N-(4-methylphenyl)-

Cat. No. B7825608
CAS RN: 50622-50-9
M. Wt: 150.22 g/mol
InChI Key: UIPLWQINWACIJY-UHFFFAOYSA-N
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Description

“1,2-Ethanediamine, N-(4-methylphenyl)-” is a chemical compound with the molecular formula C9H14N2 . It is also known as N-Benzylethylenediamine .


Molecular Structure Analysis

The molecular structure of “1,2-Ethanediamine, N-(4-methylphenyl)-” consists of a two-carbon chain (ethane) with an amine group (-NH2) attached to each carbon . A phenylmethyl group is also attached to one of the nitrogen atoms .

Mechanism of Action

The mechanism of action of “1,2-Ethanediamine, N-(4-methylphenyl)-” is not clearly defined in the literature. The properties of ethylenediamines suggest that they may act as ligands, forming complexes with metal ions .

Safety and Hazards

Ethylenediamines can be harmful if swallowed or inhaled, and can cause severe skin burns and eye damage . They may also cause respiratory irritation and allergic skin reactions . It’s important to handle these compounds with appropriate safety measures .

properties

IUPAC Name

N'-(4-methylphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPLWQINWACIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560342
Record name N~1~-(4-Methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50622-50-9
Record name N~1~-(4-Methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylaniline hydrochloride (15.0 g, 0.10 mole), 2-oxazolidinone (8.7 g, 0.10 mole) and 40 ml of 2-(2-methoxyethoxy)ethanol was heated in an oil bath to 170° C. for four hours. On cooling to room temperature, a solid formed. Workup as described in Examples 1 and 8, followed by distillation at 110° C. to 120° C. (1.5 mm Hg) gave a 76 percent yield of the material as a clear liquid which slowly solidified on standing at ambient temperatures to a low-melting solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
76%

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